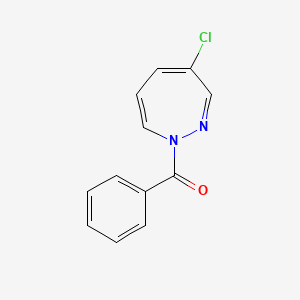
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is a chemical compound with the molecular formula C15H11NO4S It is known for its unique structure, which includes a thioxanthene core with an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide typically involves the acylation of thioxanthene derivatives. One common method includes the reaction of thioxanthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted acetamides.
Aplicaciones Científicas De Investigación
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
Uniqueness
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is unique due to its thioxanthene core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63094-08-6 |
|---|---|
Fórmula molecular |
C15H11NO4S |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
N-(9,10,10-trioxothioxanthen-4-yl)acetamide |
InChI |
InChI=1S/C15H11NO4S/c1-9(17)16-12-7-4-6-11-14(18)10-5-2-3-8-13(10)21(19,20)15(11)12/h2-8H,1H3,(H,16,17) |
Clave InChI |
SVTQMAGYMMLHSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)



![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)

![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)


